molecular formula C15H14ClFN2O3S B2736244 N1-(3-chloro-4-fluorophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide CAS No. 1421517-21-6

N1-(3-chloro-4-fluorophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide

Cat. No. B2736244
CAS RN: 1421517-21-6
M. Wt: 356.8
InChI Key: QQTIBNVOXJEDEP-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide, also known as CFTR modulator, is a chemical compound that has been extensively studied in the field of cystic fibrosis research. CFTR modulator has shown promising results in improving the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in individuals with cystic fibrosis.

Scientific Research Applications

Pharmacokinetics and Metabolism of SARMs

Selective Androgen Receptor Modulators (SARMs) represent a class of compounds with potential applications in treating androgen-dependent diseases. A study on the pharmacokinetics and metabolism of a SARM, identified as S-1, in rats highlighted its low clearance, moderate volume of distribution, and extensive metabolism, demonstrating the compound's potential therapeutic utility and providing insights into SARMs' metabolic pathways. This research contributes to understanding the ideal pharmacokinetic characteristics for therapeutic agents in this class (Wu et al., 2006).

Neurokinin-1 Receptor Antagonism

An orally active, water-soluble neurokinin-1 receptor antagonist was developed, demonstrating effectiveness in pre-clinical tests relevant to emesis and depression. This compound's high affinity and long central duration of action, combined with its solubility, underline the significance of receptor antagonists in therapeutic applications, including mental health disorders (Harrison et al., 2001).

Orexin-1 Receptor Mechanisms in Binge Eating

The role of Orexin-1 Receptor (OX1R) mechanisms was explored in compulsive food consumption, suggesting that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component. This research highlights the potential of targeting specific receptor mechanisms in managing compulsive behaviors (Piccoli et al., 2012).

Antidepressant Activity of Pyrazole Derivatives

The synthesis and evaluation of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides for antidepressant activity showcased the potential of thiophene-based pyrazolines as antidepressant medications. This work emphasizes the therapeutic possibilities in modifying chemical structures to achieve desired biological activities (Mathew et al., 2014).

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O3S/c16-10-8-9(3-4-11(10)17)19-15(22)14(21)18-6-5-12(20)13-2-1-7-23-13/h1-4,7-8,12,20H,5-6H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTIBNVOXJEDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-fluorophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide

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